N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2-phenoxyacetamide
Overview
Description
N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2-phenoxyacetamide is a synthetic organic compound with a molecular formula of C18H15Cl2N3O2 This compound is characterized by the presence of a pyrazole ring substituted with a 2,6-dichlorobenzyl group and a phenoxyacetamide moiety
Preparation Methods
The synthesis of N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2-phenoxyacetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone under acidic conditions.
Introduction of the 2,6-dichlorobenzyl group: This step involves the alkylation of the pyrazole ring with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the phenoxyacetamide group: The final step involves the reaction of the intermediate with phenoxyacetyl chloride in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2-phenoxyacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to the modulation of signaling pathways involved in cell growth, inflammation, or microbial activity. Detailed studies are required to elucidate the exact molecular targets and pathways affected by this compound .
Comparison with Similar Compounds
N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2-phenoxyacetamide can be compared with other similar compounds, such as:
N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2,2-diphenylacetamide: This compound has a similar structure but with a diphenylacetamide group instead of a phenoxyacetamide group.
1-(2,6-Dichlorobenzyl)piperazine: This compound contains a piperazine ring instead of a pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-[(2,6-dichlorophenyl)methyl]pyrazol-4-yl]-2-phenoxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2/c19-16-7-4-8-17(20)15(16)11-23-10-13(9-21-23)22-18(24)12-25-14-5-2-1-3-6-14/h1-10H,11-12H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGZQJWWCICLTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CN(N=C2)CC3=C(C=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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